

# Spectroscopic Profile of 1,15-Pentadecanediol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,15-Pentadecanediol

Cat. No.: B013463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,15-Pentadecanediol**, a long-chain diol with applications in various scientific fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **1,15-Pentadecanediol**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.64	Triplet	4H	HO-CH <sub>2</sub> -
1.56	Quintet	4H	HO-CH <sub>2</sub> -CH <sub>2</sub> -
1.26	Broad Singlet	22H	-(CH <sub>2</sub> ) <sub>11</sub> -
1.25	Singlet	2H	-OH

Note: Specific coupling constants were not available in the referenced data.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
63.08	$\text{CH}_2\text{-OH}$
32.79	$\text{HO-CH}_2\text{-CH}_2\text{-}$
29.65	$-(\text{CH}_2)_n-$
29.58	$-(\text{CH}_2)_n-$
29.44	$-(\text{CH}_2)_n-$
29.35	$-(\text{CH}_2)_n-$
25.74	$\text{HO-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$

**Table 3: IR Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3330	Strong, Broad	O-H stretch (hydrogen-bonded)
2920	Strong	C-H stretch (asymmetric)
2850	Strong	C-H stretch (symmetric)
1470	Medium	C-H bend (scissoring)
1060	Strong	C-O stretch
720	Weak	C-H rock (long chain)

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Possible Fragment
55	100	$[\text{C}_4\text{H}_7]^+$
69	80	$[\text{C}_5\text{H}_9]^+$
83	65	$[\text{C}_6\text{H}_{11}]^+$
41	60	$[\text{C}_3\text{H}_5]^+$
97	50	$[\text{C}_7\text{H}_{13}]^+$
226	<10	$[\text{M}-\text{H}_2\text{O}]^+$
208	<5	$[\text{M}-2\text{H}_2\text{O}]^+$

Note: The molecular ion peak (m/z 244) is often not observed in the electron ionization of long-chain alcohols due to facile fragmentation.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

A solution of **1,15-Pentadecanediol** is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), within an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

- <sup>1</sup>H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR: A proton-decoupled pulse program is employed to simplify the spectrum. Typical parameters involve a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) due to the lower natural abundance of the <sup>13</sup>C isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

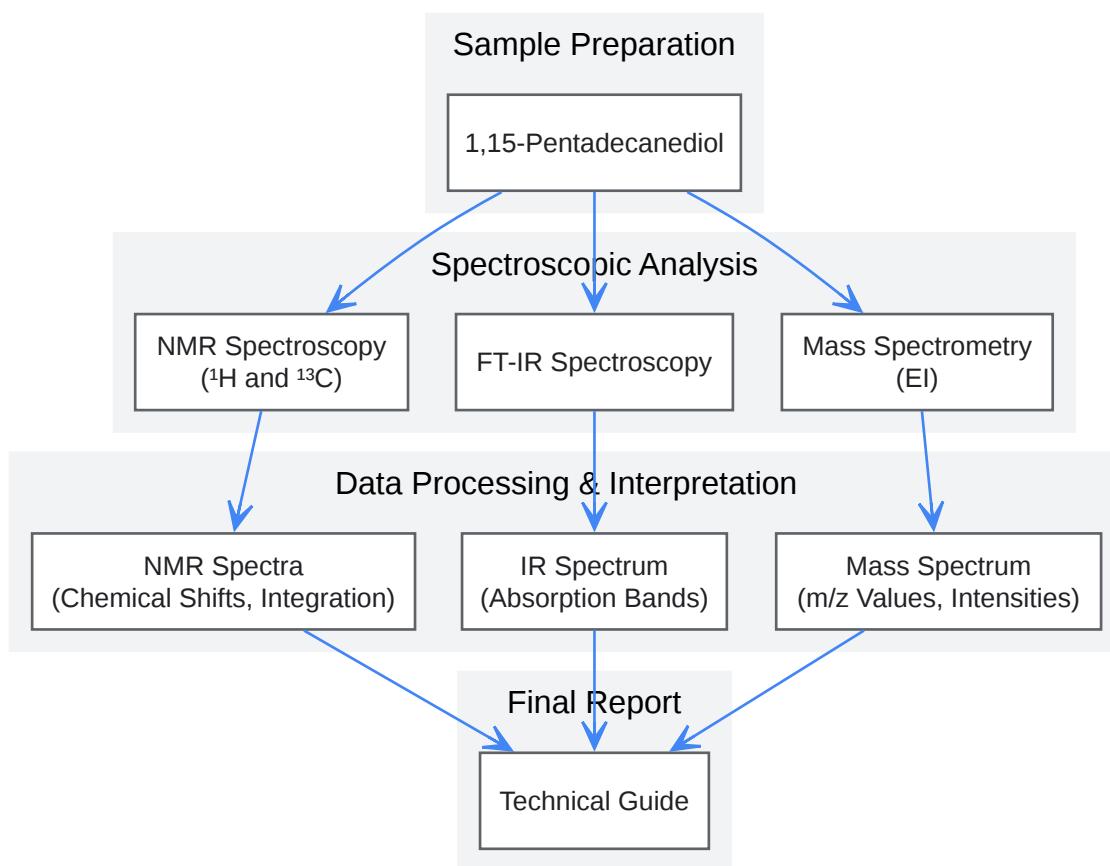
The FT-IR spectrum of solid **1,15-Pentadecanediol** is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,15-Pentadecanediol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,15-Pentadecanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013463#spectroscopic-data-for-1-15-pentadecanediol-nmr-ir-mass-spec>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)